molecular formula C14H19ClN2O3S B3416416 3-(2-Aminoethylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione hydrochloride CAS No. 817172-29-5

3-(2-Aminoethylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione hydrochloride

Cat. No. B3416416
CAS RN: 817172-29-5
M. Wt: 330.8 g/mol
InChI Key: QYQLQFGTVGIPED-UHFFFAOYSA-N
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Description

3-(2-Aminoethylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione hydrochloride, also known as TASP0410457, is a small molecule inhibitor that has been recently developed for the treatment of cancer. It has shown promising results in preclinical studies and is being investigated for its potential use in cancer therapy.

Mechanism of Action

The exact mechanism of action of 3-(2-Aminoethylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione hydrochloride is not fully understood. However, it is known to inhibit the activity of a protein called PIM kinase, which is involved in the regulation of cell growth and survival. By inhibiting the activity of PIM kinase, 3-(2-Aminoethylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione hydrochloride is believed to induce apoptosis in cancer cells and prevent their proliferation.
Biochemical and Physiological Effects:
3-(2-Aminoethylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of various proteins involved in cell growth and survival, including AKT and BAD. In addition, it has been shown to induce the expression of genes involved in apoptosis and cell cycle arrest.

Advantages and Limitations for Lab Experiments

3-(2-Aminoethylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione hydrochloride has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have low toxicity in animal studies, which is a desirable property for drug development. However, 3-(2-Aminoethylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione hydrochloride has some limitations, including its relatively low potency compared to other PIM kinase inhibitors and its lack of selectivity for PIM kinase over other kinases.

Future Directions

There are several future directions for research on 3-(2-Aminoethylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione hydrochloride. One direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another direction is to develop more potent and selective PIM kinase inhibitors based on the structure of 3-(2-Aminoethylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione hydrochloride. Finally, further studies are needed to fully understand the mechanism of action of 3-(2-Aminoethylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione hydrochloride and its potential use in cancer therapy.

Scientific Research Applications

3-(2-Aminoethylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione hydrochloride has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy.

properties

IUPAC Name

3-(2-aminoethylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S.ClH/c1-2-19-11-5-3-10(4-6-11)16-13(17)9-12(14(16)18)20-8-7-15;/h3-6,12H,2,7-9,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQLQFGTVGIPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Aminoethylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione hydrochloride

CAS RN

817172-29-5
Record name 2,5-Pyrrolidinedione, 3-[(2-aminoethyl)thio]-1-(4-ethoxyphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=817172-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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